Cas no 199586-71-5 (7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride)

7-メトキシ-2,2-ジメチル-クロマン-4-イルアミン塩酸塩は、キラルなクロマン骨格を有する有機化合物であり、医薬品中間体として重要な役割を果たします。分子内にメトキシ基とアミン基を併せ持つため、高い反応性と選択性を示し、生理活性物質の合成において優れた構築ブロックとして機能します。塩酸塩形態により水溶性が向上し、取り扱い性に優れる点が特徴です。結晶性が良好なため精製工程が簡便であり、HPLC分析による純度評価も容易です。特に中枢神経系標的化合物の合成前駆体としての応用が期待され、光学分割が必要な場合でも適切なキラル補助基として利用可能です。

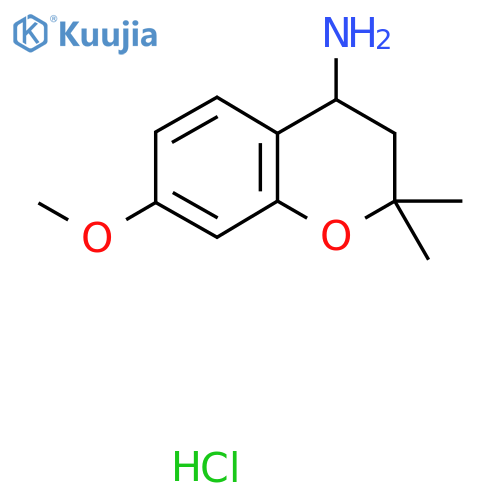

199586-71-5 structure

商品名:7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride

CAS番号:199586-71-5

MF:C12H18ClNO2

メガワット:243.729822635651

CID:4710403

7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride

- 7-Methoxy-2,2-dimethylchroman-4-amine hydrochloride

- 7-Methoxy-2,2-dimethyl-chroman-4-ylaminehydrochloride

- 7-methoxy-2,2-dimethyl-3,4-dihydro-1-benzopyran-4-amine hydrochloride

-

- インチ: 1S/C12H17NO2.ClH/c1-12(2)7-10(13)9-5-4-8(14-3)6-11(9)15-12;/h4-6,10H,7,13H2,1-3H3;1H

- InChIKey: NAQGSDMBFOAUSM-UHFFFAOYSA-N

- ほほえんだ: Cl.O1C2C=C(C=CC=2C(CC1(C)C)N)OC

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 230

- トポロジー分子極性表面積: 44.5

7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM291935-5g |

7-Methoxy-2,2-dimethylchroman-4-amine hydrochloride |

199586-71-5 | 97% | 5g |

$662 | 2022-06-12 | |

| Chemenu | CM291935-5g |

7-Methoxy-2,2-dimethylchroman-4-amine hydrochloride |

199586-71-5 | 97% | 5g |

$662 | 2021-06-17 |

7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride 関連文献

-

1. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

199586-71-5 (7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride) 関連製品

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量